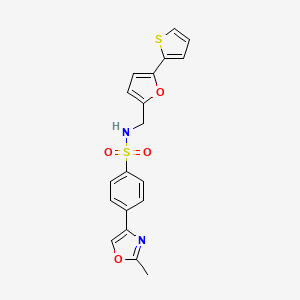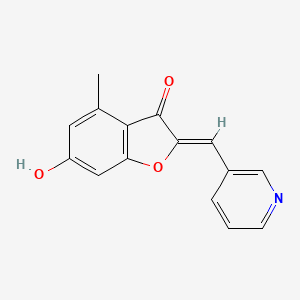![molecular formula C18H17N3O3 B2371642 2-(3-methylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide CAS No. 866237-71-0](/img/structure/B2371642.png)
2-(3-methylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-methylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide is a chemical compound that has gained considerable attention in scientific research. It is a member of the oxadiazole family, which has been extensively studied for their biological and pharmacological properties.
科学的研究の応用
Design and Pharmacological Evaluation
Research on derivatives of 1,3,4-oxadiazole, a class that includes compounds structurally related to "2-(3-methylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide," has shown promise in pharmacological contexts. For instance, compounds have been synthesized and evaluated for their potential as Collapsin Response Mediator Protein 1 (CRMP 1) inhibitors, targeting small lung cancer. The design process involved literature review and molecular docking studies, indicating a methodical approach to leverage these compounds against specific cancer cell lines, such as the NCI-H2066, demonstrating significant inhibition of cell growth compared to Bevacizumab (Panchal, Rajput, & Patel, 2020).
Antimicrobial and Anticancer Properties
Further research into 1,3,4-oxadiazole derivatives, utilizing 3-methoxyphenol as a starting substance, revealed compounds with considerable antimicrobial activity against both gram-positive and gram-negative bacteria and fungi. Some derivatives exhibited potent antiproliferative activity against human tumor cell lines, such as A549 lung and MCF7 breast cancer cell lines, suggesting their utility as chemotherapeutic agents (Kaya et al., 2017).
Synthesis and Characterization
The synthesis and characterization of novel compounds within this chemical class have been explored, emphasizing the versatility of oxadiazole derivatives. Studies have involved the synthesis of various derivatives and their evaluation through spectroscopic and analytical techniques, contributing to a deeper understanding of their chemical properties and potential applications in medicinal chemistry (Gul et al., 2017).
Antioxidant and Enzyme Inhibition
Compounds containing the 1,3,4-oxadiazole moiety have also been evaluated for their antioxidant, analgesic, and anti-inflammatory properties. This research highlights the broad potential of these compounds beyond anticancer applications, including their role in managing oxidative stress and inflammation, which are critical in various chronic diseases (Faheem, 2018).
特性
IUPAC Name |
2-(3-methylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12-6-8-14(9-7-12)17-18(21-24-20-17)19-16(22)11-23-15-5-3-4-13(2)10-15/h3-10H,11H2,1-2H3,(H,19,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYXNWDCDZBXTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=CC=CC(=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-Chlorophenyl)sulfonyl-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline](/img/structure/B2371559.png)


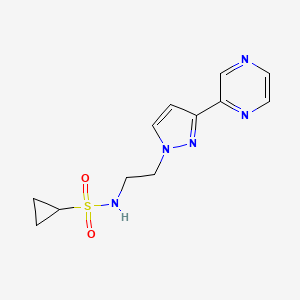
![5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2371566.png)


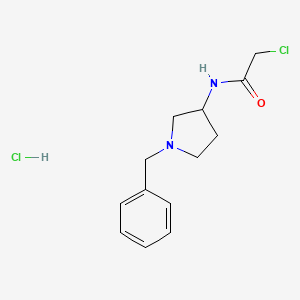
![7-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(4-ethylphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2371573.png)

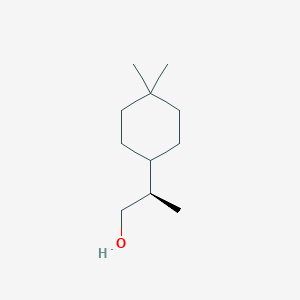
![4-chlorophenyl 1-[5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-phenyl-1H-pyrazol-4-yl sulfone](/img/structure/B2371576.png)
